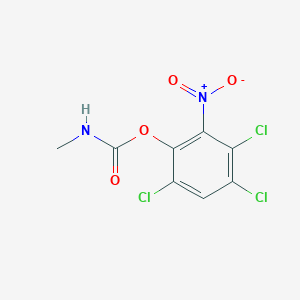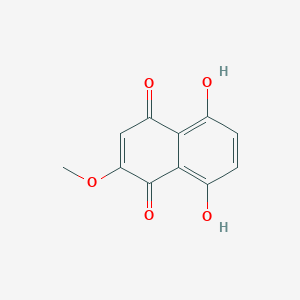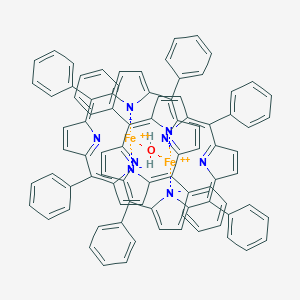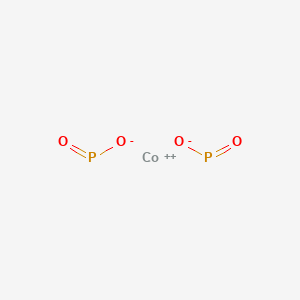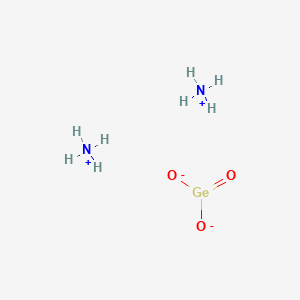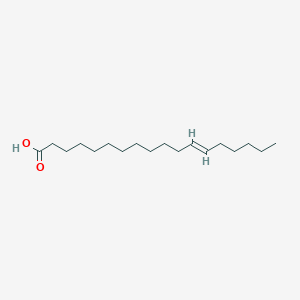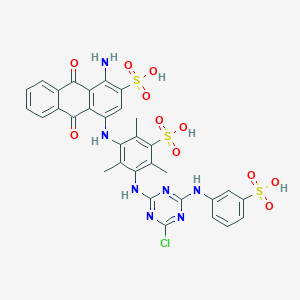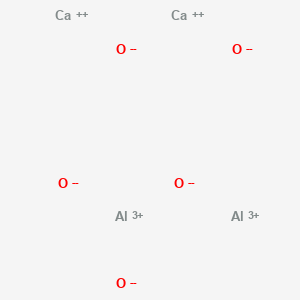
Dodecaaluminium calcium nonadecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecaaluminium calcium nonadecaoxide is a complex inorganic compound with the chemical formula Al12CaO19. It is also known as DACN, and it has been widely studied for its unique physical and chemical properties. This compound is made up of twelve aluminum atoms, one calcium atom, and nineteen oxygen atoms. It is a white crystalline solid that is insoluble in water and has a high melting point.
Mechanism of Action
The mechanism of action of DACN in catalytic reactions is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from another molecule. This property makes DACN an excellent catalyst, as it can facilitate chemical reactions by providing a site for the reactants to interact.
Biochemical and Physiological Effects:
DACN has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in the field of medicine. For example, DACN has been found to exhibit antibacterial properties, which could make it useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DACN in lab experiments is its excellent catalytic activity. This property makes it a valuable tool for researchers studying various chemical reactions. However, DACN is also relatively expensive and difficult to synthesize, which can limit its use in some applications.
Future Directions
There are several future directions for research on DACN. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DACN in catalytic reactions. Finally, more research is needed to explore the potential biomedical applications of this compound, particularly in the development of new antibiotics.
Synthesis Methods
The synthesis of DACN involves the reaction between aluminum and calcium oxide at high temperatures. The process involves the use of a furnace, where the reactants are heated to a temperature of about 1500°C. The reaction takes place over a period of several hours, and the resulting product is then cooled and collected.
Scientific Research Applications
DACN has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. DACN has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the conversion of methane to methanol, the oxidation of alcohols, and the synthesis of organic compounds.
properties
CAS RN |
11104-48-6 |
|---|---|
Product Name |
Dodecaaluminium calcium nonadecaoxide |
Molecular Formula |
Al2Ca2O5 |
Molecular Weight |
214.12 g/mol |
IUPAC Name |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
InChI Key |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Other CAS RN |
12004-88-5 12005-50-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




